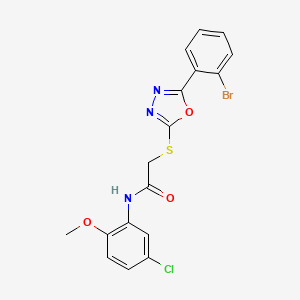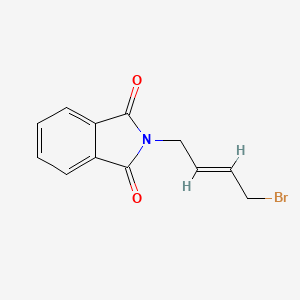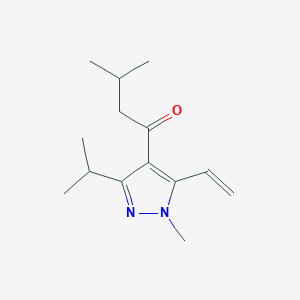
2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 can yield the desired naphthyridine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled reaction environments, and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-carboxylic acid derivatives, while reduction can produce dihydro-naphthyridines .
Scientific Research Applications
2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes, leading to disruptions in cellular processes. Additionally, it may bind to DNA, interfering with replication and transcription, which is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1,5-Naphthyridines: These compounds share a similar fused-ring structure but differ in the position of nitrogen atoms.
1,8-Naphthyridines: Another class of naphthyridines with distinct biological activities and synthetic routes.
Uniqueness: 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-oxo-1H-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-6(9(13)14)3-5-4-10-2-1-7(5)11-8/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
KPFCPYVACMZIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



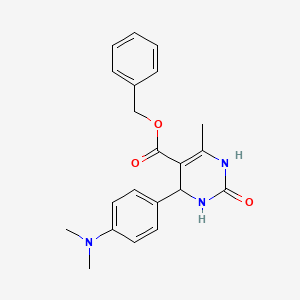





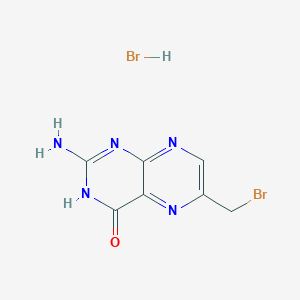
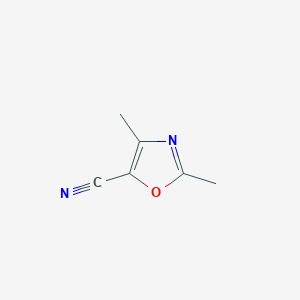
![10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B11771743.png)
